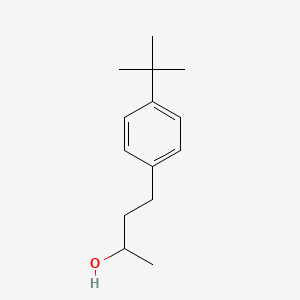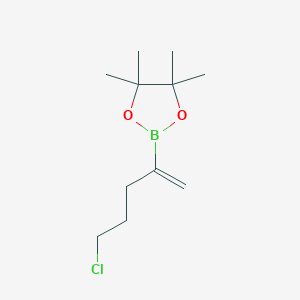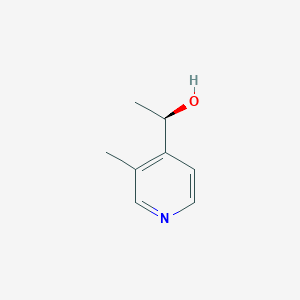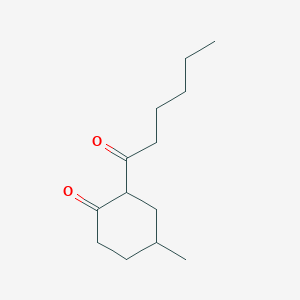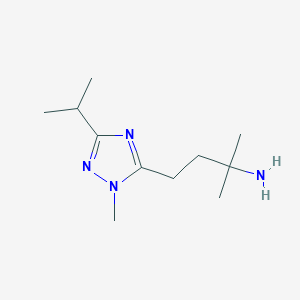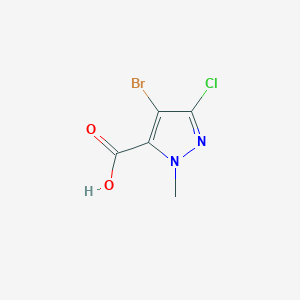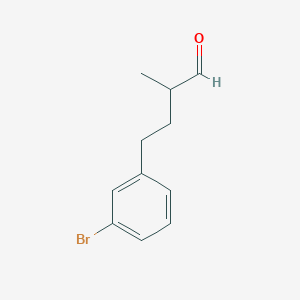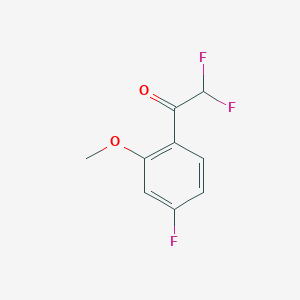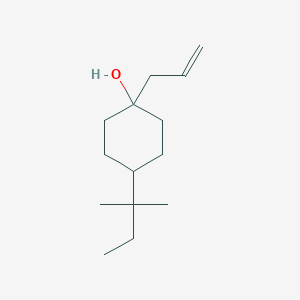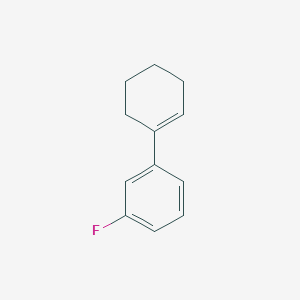
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is an organic compound that features a cyclohexene ring attached to a fluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene typically involves the reaction of cyclohexene with 3-fluorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 1-(cyclohexyl)-3-fluorobenzene.
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
Applications De Recherche Scientifique
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene depends on its interaction with molecular targets. The fluorine atom on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The cyclohexene ring provides structural flexibility, allowing the compound to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
1-(Cyclohex-1-en-1-yl)benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluorotoluene: Contains a methyl group instead of the cyclohexene ring, leading to different steric and electronic effects.
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: The fluorine atom is positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is unique due to the combination of the cyclohexene ring and the fluorine-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H13F |
|---|---|
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
Clé InChI |
ILANZEIIZOBABS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


